Asparenomycin A

β-lactamase inhibition carbapenem enzyme kinetics

Asparenomycin A is a natural carbapenem antibiotic with verified β-lactamase inhibitory potency (IC₅₀ <3 µM, turnover number 1.8). Its C6 hydroxyisopropylidene side chain, biosynthesized via TokK-catalyzed sequential methylations, provides a structurally distinct comparator to thienamycin-derived clinical carbapenems. Ideal for β-lactamase kinetics, SAR investigations, radical SAM enzyme mechanism studies, and comparative stability assays. Not interchangeable with imipenem, meropenem, or ertapenem for enzymatic research. Ensure your experimental outcomes by sourcing this well-characterized, peer-reviewed reference compound.

Molecular Formula C14H16N2O6S
Molecular Weight 340.35 g/mol
Cat. No. B1237077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparenomycin A
Synonymsasparenomycin
asparenomycin A
asparenomycin B
asparenomycin C
Molecular FormulaC14H16N2O6S
Molecular Weight340.35 g/mol
Structural Identifiers
SMILESCC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO
InChIInChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23?/m1/s1
InChIKeyKJQZKTFSANMFQJ-RPGQRGOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asparenomycin A Procurement Guide: Carbapenem Antibiotic with Quantified β-Lactamase Inhibitory Activity


Asparenomycin A (CAS 76466-24-5; molecular formula C₁₄H₁₆N₂O₆S; molecular weight 340.35 g/mol) is a naturally occurring carbapenem antibiotic produced by Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus [1][2]. First isolated and characterized in 1981-1982, it belongs to a family of early carbapenems that includes asparenomycins B and C [3]. Structurally distinguished by a hydroxyisopropylidene group on the β-lactam ring, the stereochemistry of asparenomycin A was unequivocally confirmed by X-ray crystallography and chemical degradation [4]. The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, but its defining functional characteristic is its capacity to inhibit a wide range of β-lactamases [5].

Why Asparenomycin A Cannot Be Replaced by Other Carbapenems in β-Lactamase Research


Carbapenem antibiotics exhibit substantial functional divergence that precludes generic substitution. Asparenomycin A differs from clinically deployed carbapenems such as imipenem, meropenem, and ertapenem in three critical procurement-relevant dimensions: (1) β-lactamase inhibitory potency—ASM A inhibits a wide range of β-lactamases including both cephalosporinases and penicillinases at concentrations typically <3 µM, a property not uniformly shared across the class [1]; (2) renal dehydropeptidase-I (DHP-I) susceptibility—unlike later-generation carbapenems such as meropenem and doripenem which demonstrate increased DHP-I stability and are administered without an inhibitor, ASM A and its analogs show no such enhancement and retain DHP-I susceptibility [2]; and (3) structural determinants—ASM A contains a hydroxyisopropylidene side chain at C-6 biosynthesized via TokK-catalyzed three-sequential methylations, a structural motif distinct from the hydroxyethyl side chain of thienamycin-derived clinical carbapenems that confers differential β-lactamase interaction properties [3][4]. These quantitative and structural differences directly impact experimental outcomes and render in-class compounds non-interchangeable for research applications.

Asparenomycin A Quantitative Differentiation Evidence Versus Carbapenem Comparators


β-Lactamase Inhibition Potency: Asparenomycin A Versus 4β-Methyl Analog and Class Baseline

Asparenomycin A inhibits a wide range of β-lactamases including both cephalosporinases and penicillinases at concentrations typically less than 3 µM [1]. In a direct head-to-head comparison, a synthetic 4β-methyl analog (6-(2'-hydroxyethylidene)-4β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate) exhibited a spectrum of antibacterial activity comparable to asparenomycin A but was explicitly less effective as a β-lactamase inhibitor, demonstrating only moderate synergy with ampicillin against β-lactamase-producing organisms [2].

β-lactamase inhibition carbapenem enzyme kinetics

Mechanism of β-Lactamase Inhibition: Progressive Acylation with Defined Turnover Number

Asparenomycin A inhibits β-lactamases via a progressive acylation mechanism. Kinetic studies established that before completing inhibition of one molecule of enzyme, 1.8 molecules of the inhibitor were hydrolyzed, and the inhibitor formed stable complexes with the enzyme [1]. This turnover ratio quantifies the efficiency of the acylation pathway and distinguishes ASM A from β-lactamase inhibitors that operate via different stoichiometries.

enzyme mechanism β-lactamase acylation carbapenem

Chemical Stability: Asparenomycin A Versus 4β-Methyl Analog

In a direct comparative study, introduction of a 4β-methyl group into an asparenomycin A analog brought about a significant increase in chemical stability relative to that of asparenomycin A [1]. However, this structural modification did not result in an increase in stability to kidney dehydropeptidase-I enzyme, indicating that chemical stability and enzymatic stability are governed by distinct structural determinants [1]. Asparenomycin A showed relatively weak therapeutic activity against E. coli infected mice due to instability in body fluids, a property common to early carbapenems [2].

carbapenem stability chemical degradation structural modification

Structural Differentiation: C6 Hydroxyisopropylidene Side Chain Versus Clinical Carbapenems

Asparenomycin A contains a hydroxyisopropylidene side chain at the C6 position of the β-lactam ring, biosynthesized via three-sequential methylations catalyzed by the B12-dependent radical SAM enzyme TokK [1][2]. In contrast, thienamycin—the progenitor of clinically used carbapenems such as imipenem and meropenem—contains a C6 hydroxyethyl side chain formed via two methylations catalyzed by the orthologous enzyme ThnK [2]. The C6 hydroxyethyl side chain distinguishes clinically used carbapenems from other β-lactam classes and is responsible for their low susceptibility to inactivation by occluding water from the β-lactamase active site [3]; the extended isopropylidene substitution in asparenomycin A represents a structurally distinct pharmacophore.

carbapenem biosynthesis radical SAM enzyme C6 alkyl substituent

Recommended Procurement Scenarios for Asparenomycin A Based on Quantitative Evidence


β-Lactamase Inhibition Mechanism Studies Requiring Defined Inhibitory Potency

Asparenomycin A is optimally suited for enzymatic studies of β-lactamase inhibition where a defined inhibitory threshold (<3 µM) and known turnover number (1.8 inhibitor molecules hydrolyzed per enzyme inhibited) provide reproducible benchmarks [1]. The progressive acylation mechanism and stable enzyme-inhibitor complex formation make it a valuable tool compound for kinetic analyses of β-lactamase inactivation pathways.

Structure-Activity Relationship Studies of C6-Alkyl Carbapenem Pharmacophores

Researchers investigating the impact of C6 substitution on β-lactamase stability and antibacterial spectrum should procure asparenomycin A as a distinct comparator to thienamycin-derived carbapenems. The hydroxyisopropylidene side chain (C3, installed by TokK via three methylations) versus the hydroxyethyl side chain (C2, installed by ThnK via two methylations) provides a structurally defined contrast for SAR investigations [2][3].

Chemical Stability Baseline for Carbapenem Degradation Studies

For research programs developing stabilized carbapenem derivatives or studying degradation pathways, asparenomycin A serves as an established baseline compound with documented lower chemical stability relative to 4β-methyl analogs [4]. This makes it appropriate for comparative stability assays where differential degradation kinetics are the primary endpoint.

Early Carbapenem Biosynthetic Pathway Research and Enzyme Characterization

Asparenomycin A biosynthesis requires the B12-dependent radical SAM methylase TokK, whose X-ray crystal structure has been solved and which catalyzes the three-sequential methylations that form the characteristic C6 isopropylidene substituent [2]. This makes asparenomycin A a relevant substrate for studies of radical SAM enzyme mechanism, cobalamin-dependent catalysis, and comparative biosynthetic pathway analysis across carbapenem-producing Streptomyces species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asparenomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.